molecular formula C9H16N3O14P3 B8802993 cytidine-5'-triphosphate

cytidine-5'-triphosphate

Cat. No.: B8802993
M. Wt: 483.16 g/mol
InChI Key: PCDQPRRSZKQHHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cytidine-5'-triphosphate (CTP) is a pyrimidine nucleotide essential for RNA synthesis, phospholipid metabolism, and cellular signaling. Structurally, it consists of a cytosine base linked to a ribose sugar and three phosphate groups. CTP is synthesized by CTP synthetase (CTPS), which catalyzes the amination of uridine-5'-triphosphate (UTP) using adenosine-5'-triphosphate (ATP) and glutamine as substrates . Elevated CTPS activity is observed in rapidly proliferating tissues, such as tumors, where CTP pools are critical for nucleic acid and membrane biosynthesis .

Properties

Molecular Formula

C9H16N3O14P3

Molecular Weight

483.16 g/mol

IUPAC Name

[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C9H16N3O14P3/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18)

InChI Key

PCDQPRRSZKQHHS-UHFFFAOYSA-N

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

cytidine-5'-triphosphate can be synthesized through various chemical routes. One common method involves the phosphorylation of cytidine monophosphate using phosphorylating agents under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium .

Industrial Production Methods

In industrial settings, cytidine triphosphate disodium salt is produced using large-scale fermentation processes. Microorganisms such as Escherichia coli are genetically engineered to overproduce the compound. The fermentation broth is then subjected to purification processes, including chromatography and crystallization, to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

cytidine-5'-triphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Phosphorylation: Requires phosphorylating agents and catalysts.

    Substitution: Involves CTP:phosphocholine cytidylyltransferases.

Major Products

Mechanism of Action

cytidine-5'-triphosphate acts as a coenzyme in metabolic reactions, such as the synthesis of glycerophospholipids. It is involved in the activation and transfer of diacylglycerol and lipid head groups. Additionally, it inhibits the enzyme aspartate carbamoyltransferase, which is used in pyrimidine biosynthesis . The compound also serves as a high-energy molecule, similar to adenosine triphosphate, and participates in protein glycosylation .

Comparison with Similar Compounds

Metabolic Roles and Substrate Specificity

CTP shares biosynthetic pathways with other nucleotides but has distinct metabolic roles:

Compound Primary Role Key Interactions
CTP RNA synthesis, CDP-choline production (phospholipids) Substrate for CTPS (converted from UTP); regulates phospholipid synthesis .
UTP RNA synthesis, glycogen metabolism Direct precursor for CTP via CTPS; used in glycogen phosphorylase activation .
ATP Energy transfer, cofactor in kinases Phosphate donor in CTPS reaction; stabilizes enzyme-substrate complexes .
GTP Signaling (G-proteins), tRNA translation Allosteric modulator of CTPS; competes with ATP for binding .

Enzymatic Affinity of CTPS for Substrates (Km values in mM):

Substrate Normal Liver Hepatoma 3924A
UTP 0.6 0.7
ATP 0.7 0.25
GTP 0.25 0.1
Glutamine 0.1 0.16

Data from rat liver and hepatoma studies .

Cellular Concentrations and Pathological Variations

CTP levels vary across tissues and disease states:

Cell Type CTP (pmol/10⁷ cells) ATP (pmol/10⁷ cells) UTP (pmol/10⁷ cells)
Normal B-cells 313 5689 1214
CLL B-cells 107 3439 633
Normal T-cells 209 5468 969
CLL T-cells 119 3217 504

Chronic lymphocytic leukemia (CLL) lymphocytes exhibit reduced CTP, ATP, and UTP pools compared to normal cells, while nicotinamide-adenine dinucleotide (NAD) is elevated .

Structural and Functional Analogs

Modified CTP derivatives are used in research and therapeutics:

Analog Modification Application
CMPCPP Non-hydrolyzable methylene bridge Used in transcription studies to trap initiation complexes .
N4-Alkyloxy-CTP (e.g., Compound 19) N4-(3-(4-methoxyphenyl)propyloxy) group Potential inhibitors of CTPS; studied for altered substrate binding .
m5CTP 5-methylcytidine modification Enhances mRNA stability and reduces immunogenicity in therapeutics .

Clinical and Pharmacological Implications

  • Cancer Metabolism: Tumors exhibit 5–10× higher CTPS activity than normal tissues, correlating with growth rates . Elevated CTP pools in 5-fluorouracil-resistant cells reduce drug efficacy by altering nucleotide balance .
  • Antiviral Strategies : CTP analogs like 3-deazauridine disrupt viral RNA synthesis by mimicking natural substrates .
  • Antibacterial Targets : CTP synthase (PyrG) is a target for crizotinib, which depletes CTP pools in Gram-positive bacteria .

Key Research Findings

CTP Synthetase Regulation : CTPS activity is feedback-inhibited by CTP, but mutations (e.g., in 5-fluorouracil-resistant cells) abolish this regulation, leading to CTP overproduction .

Tissue-Specific Distribution : Rat thymus and testis show 4× higher CTPS activity than liver, reflecting roles in immune and reproductive systems .

Cross-Species Conservation : Bacterial (e.g., E. coli) and human CTPS share mechanistic similarities, including ATP-dependent UTP phosphorylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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cytidine-5'-triphosphate
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